molecular formula C23H29Cl2NO B11333443 N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

Cat. No.: B11333443
M. Wt: 406.4 g/mol
InChI Key: FGZPBWPALAFDLD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine is a synthetic organic compound characterized by its complex structure, which includes chlorinated benzyl groups and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step often involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydropyran intermediate with 4-chlorobenzyl chloride and 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Ethanamine Linker: The final step involves the formation of the ethanamine linker by reacting the intermediate with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine would depend on its specific application. In a biological context, it might interact with cell membrane receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors or ion channels, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[4-(2-methylbenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine
  • N-(4-fluorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine
  • N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanamine

Uniqueness

The uniqueness of N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine lies in its specific substitution pattern and the presence of both chlorobenzyl and tetrahydropyran moieties. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H29Cl2NO

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine

InChI

InChI=1S/C23H29Cl2NO/c1-22(2)17-23(12-14-27-22,15-19-5-3-4-6-21(19)25)11-13-26-16-18-7-9-20(24)10-8-18/h3-10,26H,11-17H2,1-2H3

InChI Key

FGZPBWPALAFDLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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